
Triethyl orthopropionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl orthopropionate can be synthesized through the reaction of propionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CHO} + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{OC}_2\text{H}_5)_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous distillation of the reaction mixture to remove water and drive the reaction to completion. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Thermal Decomposition and Pyrolysis
Triethyl orthopropionate undergoes homogeneous, unimolecular gas-phase elimination when pyrolyzed at 291–351°C. Key findings from static system experiments include:
Products formed :
-
Ethanol
-
Ethylene
-
Ethyl propionate
Kinetic parameters :
Parameter | Value |
---|---|
Arrhenius pre-exponential | log _k_₁ (s⁻¹) = 13.63 ± 0.07 |
Activation energy | 193.3 ± 1.8 kJ mol⁻¹ |
Correlation coefficient | r = 0.9992 |
The mechanism involves a four-membered cyclic transition state where the nucleophilic oxygen of an ethoxy group abstracts a β-hydrogen, followed by decomposition via a six-membered cyclic transition state to yield ethylene and ethyl propionate .
Hydrolysis and Acid-Catalyzed Reactions
TEOP hydrolyzes under mild acidic conditions to form propionate esters:
This reaction proceeds via protonation of the orthoester, followed by sequential ethanol elimination and water attack at the carbonyl carbon .
Johnson–Claisen Rearrangement
TEOP participates in the Johnson–Claisen rearrangement with allylic alcohols to synthesize γ,δ-unsaturated esters. For example:
The reaction proceeds via formation of a mixed orthoester intermediate, followed by -sigmatropic rearrangement .
Example: Oxadiazole and Thiadiazinone Formation
Reaction with α-mercaptopropionic hydrazide produces:
Preparation of Triethyl Orthoacrylate
TEOP undergoes halogenation followed by elimination to form triethyl orthoacrylate, a key intermediate in polymer chemistry .
Stability and Reactivity Considerations
Scientific Research Applications
Organic Synthesis
TEOP serves as a crucial reagent in several organic synthesis pathways, including:
- Claisen Rearrangement : TEOP is frequently employed in Claisen rearrangement reactions, yielding γ,δ-unsaturated esters. This reaction is vital for constructing carbon frameworks in various organic compounds .
- Synthesis of Heterocycles : It has been used as a starting material for synthesizing various heterocycles, which are essential in pharmaceuticals. For instance, TEOP reacts with N-benzoyl-glycine to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one in the presence of 4-(dimethylamino)pyridine and acetic anhydride .
Multi-Component Reactions
TEOP has been utilized in multi-component reactions (MCRs), which are efficient methods for synthesizing diverse compound libraries. A notable example includes its use alongside triethyl orthoacetate and cyanamide to yield 2-alkyl-4-amino-7-arylimidazo[1,2-a][1,3,5]triazines with varying yields based on the alkyl chain length .
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Multi-Component | TEOP, triethyl orthoacetate, cyanamide | 2-alkyl-4-amino-7-arylimidazo[1,2-a][1,3,5]triazines | 54% |
Claisen Rearrangement | TEOP + Carbonyl Compounds | γ,δ-unsaturated esters | Varies |
Case Study 1: Synthesis of Jasplakinolide Derivatives
In a study focused on the synthesis of jasplakinolide derivatives, TEOP was involved as a key reagent. The derivatives exhibited significant biological activity by promoting actin filament assembly. This highlights TEOP's role not only as a synthetic intermediate but also as a contributor to biologically active compounds .
Case Study 2: Total Synthesis Applications
TEOP has been part of total synthesis efforts for various natural products. For instance, it was utilized in the preparation of complex structures such as palytoxin and other marine natural products through strategic synthetic routes involving orthoesters .
Market Insights
The market for this compound is expanding due to its applications across multiple sectors including pharmaceuticals and agrochemicals. According to recent reports, TEOP's market share is influenced by its effectiveness as a chemical intermediate and its role in producing environmentally friendly products .
Application Sector | Market Share (%) |
---|---|
Pharmaceuticals | 45% |
Agrochemicals | 30% |
Others | 25% |
Mechanism of Action
The mechanism of action of triethyl orthopropionate in Claisen rearrangement involves the formation of a new carbon-carbon bond through the migration of an alkyl or aryl group. This reaction proceeds via a concerted mechanism, where the transition state involves a cyclic six-membered ring .
Comparison with Similar Compounds
Triethyl orthoformate (C6H12O3): Used in similar organic synthesis reactions but has a different alkyl group.
Triethyl orthoacetate (C8H18O3): Another orthoester with similar reactivity but different applications.
Uniqueness: Triethyl orthopropionate is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other orthoesters. Its ability to participate in Claisen rearrangement reactions makes it particularly valuable in organic synthesis .
Biological Activity
Triethyl orthopropionate (TEOP) is an alkyl orthoester that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
This compound is a colorless liquid with a fruity odor, commonly used as a reagent in organic synthesis. Its structure can be represented as follows:
The synthesis of TEOP typically involves the reaction of propionic acid with ethanol in the presence of an acid catalyst. It serves as a versatile building block in the production of various chemical compounds, including prodrugs and other biologically active molecules.
Antiviral Properties
Research has indicated that this compound can be utilized in synthesizing prodrugs with antiviral properties. For instance, it has been employed to produce derivatives of penciclovir, an antiviral medication used against herpes viruses. In a study, the compound demonstrated effective antiviral activity, significantly reducing viral loads in infected models .
Compound | Activity | Effectiveness |
---|---|---|
This compound-derived prodrugs | Anti-hepadnaviral response | 90% reduction in intrahepatic viral load |
Cytotoxic Effects
TEOP has also been evaluated for its cytotoxic effects on cancer cell lines. In synthetic studies involving jasplakinolide analogs, compounds derived from TEOP displayed significant activity against human Burkitt lymphoma cells. The biological evaluation revealed that modifications to the TEOP structure could impact its ability to disrupt actin cytoskeleton dynamics, which is crucial for cancer cell proliferation .
Analog | IC50 Value (µM) | Cytotoxicity |
---|---|---|
Jasplakinolide | 0.5 | High |
TEOP-derived analog 1 | 1.2 | Moderate |
TEOP-derived analog 2 | 2.5 | Low |
Applications in Organic Synthesis
TEOP is not only limited to biological applications but also serves as a valuable substrate in organic synthesis. It has been utilized in various reactions such as alkylation and esterification, showcasing its versatility as a reagent .
Notable Reactions Involving TEOP
- Johnson–Claisen Rearrangement : TEOP acts as a dehydrating agent.
- Alkylation Reactions : It can facilitate the formation of complex organic molecules through multi-component reactions.
Case Studies
- Synthesis of Antiviral Prodrugs : A study demonstrated that using this compound in the synthesis of 2-amino-9-(3-acetoxymethyl-4-alkoxycarbonyloxybut-1-yl)purines resulted in compounds with enhanced bioavailability and antiviral efficacy compared to standard treatments like famciclovir .
- Cytotoxicity Assessment : In evaluating the cytotoxic effects of various jasplakinolide analogs synthesized using TEOP, researchers found that minor structural changes significantly influenced biological activity. This highlights the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic applications of triethyl orthopropionate (TEOP) in organic chemistry, and how can its reactivity be leveraged in experimental design?
TEOP is widely used as a propionylating agent in steroidal chemistry and heterocyclic synthesis. For example, it facilitates selective dipropionylation of hydroxyl groups in steroids via acid-catalyzed reactions (e.g., with p-toluenesulfonic acid in DMSO), followed by 6-exo-tet cyclization to form intermediates like 16α-methyl-11β,17α,21-trihydroxypregna derivatives . Methodologically, ensure precise stoichiometric control (e.g., 1.2–1.5 equiv. TEOP) and monitor reaction progress using TLC or HPLC to avoid over-acylation.
Q. How can researchers purify TEOP-derived products, particularly when dealing with stereoisomeric mixtures?
Crystallization is a standard method for isolating intermediates (e.g., compound 10 in ). For stereoisomers, employ preparative chromatography (e.g., flash column chromatography with hexane/ethyl acetate gradients) or fractional distillation. Advanced NMR analysis (e.g., -NMR) can identify epimeric ratios, as seen in Johnson–Claisen rearrangements where TEOP reacts with E-configured alcohols to yield 1:1 epimeric esters .
Q. What safety protocols are critical when handling TEOP in laboratory settings?
TEOP is flammable (flash point: 60°C) and hydrolyzes slowly in water, releasing ethanol. Use flame-resistant equipment, store below 30°C, and work in a fume hood. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does TEOP’s reactivity compare to other ortho esters (e.g., triethyl orthoacetate) under acidic or catalytic conditions?
TEOP exhibits moderate reactivity in alkoxy-exchange reactions. For instance, in sulfur dioxide (SO)-mediated transformations, TEOP reacts faster than triethyl orthobenzoate (relative reactivity: 1.16 vs. 0.35) but slower than triethyl orthoacetate. Mechanistically, SO promotes cleavage of the orthoester’s C–O bonds, yielding propionate esters and diethyl sulfite. Optimize conditions (e.g., 0°C for 24 hours) to suppress side reactions .
Q. How can researchers resolve contradictions in published data regarding TEOP-mediated stereochemical outcomes?
Contradictions often arise from substrate stereochemistry. For example, Z-configured alcohols yield complex stereoisomeric mixtures with TEOP, whereas E-configured analogs produce isolable products (e.g., ester 11 in 78% yield) . To validate results:
- Compare - and -NMR data with literature.
- Use chiral HPLC or X-ray crystallography to confirm configurations.
- Replicate reactions under strictly anhydrous conditions to exclude hydrolysis interference.
Q. What strategies mitigate byproduct formation during TEOP-mediated acylation of sensitive substrates (e.g., polyols)?
Key strategies include:
- Temporary protection: Use silyl ethers or acetals to block reactive hydroxyl groups before acylation.
- Low-temperature kinetics: Conduct reactions at –20°C to slow competing pathways.
- Catalyst screening: Test Brønsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl) for regioselectivity .
Q. How can computational methods enhance the design of TEOP-involved reactions?
Density functional theory (DFT) calculations predict transition states and regioselectivity. For example, modeling the 6-exo-tet cyclization of TEOP intermediates reveals steric and electronic barriers to ring formation. Pair computational insights with experimental kinetics (e.g., Arrhenius plots) to optimize activation energies .
Q. Methodological Considerations
Q. What analytical techniques are essential for characterizing TEOP and its derivatives?
- GC-MS: Purity assessment (retention time ~15–20 minutes for TEOP).
- NMR spectroscopy: -NMR (δ 1.2–1.4 ppm for ethyl groups) and -NMR (δ 14–62 ppm for C–O bonds).
- IR spectroscopy: C–O–C stretching vibrations at 1100–1250 cm .
Q. How should researchers document TEOP-based protocols for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail catalyst loading, solvent ratios, and reaction times.
- Provide supplementary data (e.g., NMR spectra, chromatograms) for novel compounds.
- Cite established protocols for known derivatives .
Properties
IUPAC Name |
1,1,1-triethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYWKIOMUZSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059431 | |
Record name | Propane, 1,1,1-triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Triethyl orthopropionate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
115-80-0 | |
Record name | Triethyl orthopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl orthopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethyl orthopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,1,1-triethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,1-triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl orthopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ORTHOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.